3-(2-Piridil)anilina

Descripción general

Descripción

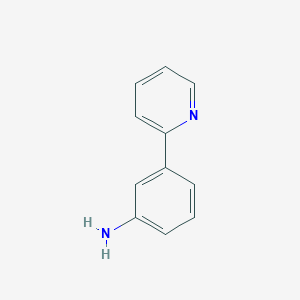

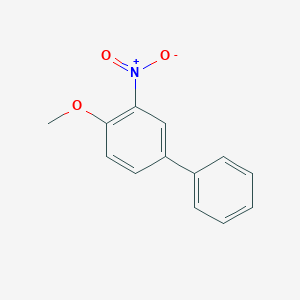

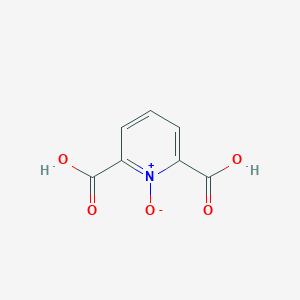

3-(2-Pyridyl)aniline is a compound that has been studied in various contexts due to its potential applications in organic synthesis and material science. It is a derivative of aniline where a pyridyl group is attached to the meta-position of the aniline's phenyl ring.

Synthesis Analysis

The synthesis of 3-(2-Pyridyl)aniline derivatives can be achieved through cross-coupling reactions, as demonstrated in the synthesis of 2-(2- and 3-Pyridyl)anilines. These compounds are synthesized using cross-coupling reactions, which are a cornerstone in the field of organic chemistry for creating carbon-carbon bonds between different aromatic systems . Additionally, the use of pyrrole-2-carboxylic acid as a ligand in Cu-catalyzed reactions has been shown to be effective for the monoarylation of anilines with aryl iodides and bromides, which could potentially be applied to the synthesis of 3-(2-Pyridyl)aniline .

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds, such as 2-(benzylthio)-N-{pyridinylmethylidene}anilines, have been studied using both experimental techniques like NMR, IR, and Raman spectroscopy, and computational methods including density functional theory (DFT) . These studies provide insights into the electronic and structural properties of pyridyl-aniline derivatives, which are essential for understanding their reactivity and potential applications.

Chemical Reactions Analysis

3-(2-Pyridyl)aniline serves as a directing group in C-H amination reactions mediated by cupric acetate, indicating its utility in directing functionalization of sp2 C-H bonds . Moreover, the presence of the 2-pyridyl group has been shown to assist in the Rh(III)-catalyzed direct C-H chalcogenation of anilines, highlighting the group's role in facilitating selective chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-Pyridyl)aniline derivatives can be inferred from studies on related compounds. For instance, the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel in acidic conditions have been investigated, suggesting that pyridyl-aniline derivatives can enhance the performance of anti-corrosive coatings . Additionally, the synthesis of poly(aniline-co-pyrrole) oligomers and their characterization through various techniques, including DFT calculations, provide valuable information on the conductive properties of aniline derivatives .

Aplicaciones Científicas De Investigación

Síntesis de compuestos medicinales avanzados

3-(2-Piridil)anilina: sirve como precursor en la síntesis de compuestos medicinales complejos. Por ejemplo, se utiliza en la preparación de agentes para infecciones virales por hepatitis C (VHC) y compuestos medicinales avanzados como AZD1981 . La versatilidad de este compuesto en la creación de anilinas sustituidas es crucial para aplicaciones farmacéuticas.

Desarrollo de agentes antiinflamatorios

Los derivados del compuesto son significativos en el desarrollo de agentes antiinflamatorios. Juegan un papel en la inhibición de la expresión y las actividades de mediadores inflamatorios como la prostaglandina E2, la sintetasa de óxido nítrico inducible y el factor de necrosis tumoral-α . Esta aplicación es vital en el tratamiento de enfermedades inflamatorias crónicas.

Creación de ligandos bioactivos y quimiosensores

This compound: los derivados pueden sufrir condensación de base de Schiff para formar ligandos bioactivos. Estos ligandos exhiben una gama de bioactividades que incluyen actividades antibacterianas, antivirales, antifúngicas y anticancerígenas. Además, se utilizan en el desarrollo de quimiosensores para la detección de iones específicos en medios ambientales y biológicos .

Formación de pirimidinas

En reacciones químicas con cianamida, los derivados de This compound pueden conducir a la formación de pirimidin-2-ilcianamidas y 2-aminopirimidinas . Estas pirimidinas tienen diversos efectos farmacológicos y son importantes en la síntesis de fármacos con propiedades antiinflamatorias.

Catálisis en síntesis orgánica

Este compuesto también está involucrado en procesos catalíticos en síntesis orgánica. Se utiliza en reacciones de acoplamiento cruzado de Suzuki-Miyaura para producir biaril y heterobiaripiridinas, que son omnipresentes en la química medicinal .

Síntesis de moléculas ricas en nitrógeno

This compound: se usa ampliamente para la síntesis de moléculas ricas en nitrógeno como polipiridinas y moléculas poliacínicas complejas. Estas moléculas son importantes en varios campos, incluida la química medicinal y la síntesis de productos naturales .

Mecanismo De Acción

Target of Action

3-(2-Pyridyl)aniline is a compound that has been used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds . The primary target of 3-(2-Pyridyl)aniline in this reaction is the palladium catalyst, which facilitates the coupling of the compound with other organic groups .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 3-(2-Pyridyl)aniline interacts with the palladium catalyst through a process known as transmetalation . This is a formally nucleophilic process where the compound is transferred from boron to palladium . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for forming carbon-carbon bonds .

Biochemical Pathways

It is known that pyridine derivatives, such as 3-(2-pyridyl)aniline, can influence a drug’s molecular and physicochemical properties, as well as its intra- and intermolecular interactions . This can lead to improved pharmaceutical profiles, potentially affecting various biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 17021 . The compound is also considered to have high gastrointestinal absorption and is a CYP1A2 inhibitor . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The primary result of the action of 3-(2-Pyridyl)aniline is the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action of 3-(2-Pyridyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically performed under specific conditions, such as a certain temperature and solvent, which can affect the reaction’s efficiency and the stability of the compound . Additionally, the compound’s action can be influenced by factors such as pH and the presence of other substances in the reaction mixture .

Direcciones Futuras

Propiedades

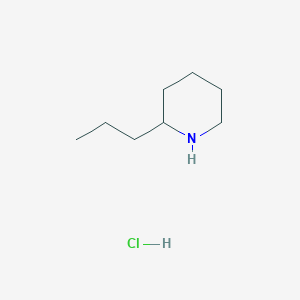

IUPAC Name |

3-pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNMGMIEOWFPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332665 | |

| Record name | 3-(2-Pyridyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15889-32-4 | |

| Record name | 3-(2-Pyridyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15889-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)